molecular formula C21H19ClN4O2 B11268963 N-(2-chlorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

N-(2-chlorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B11268963
M. Wt: 394.9 g/mol
InChI Key: XKTLMUWUUTUFDQ-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE is a complex organic compound that features a unique structure combining a chlorophenyl group, a pyrimidoindole core, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the chlorophenyl group and the propanamide moiety. Key steps may include:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the propanamide moiety: This can be done through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Materials Science: The compound’s properties could be explored for use in the development of new materials with specific functionalities.

    Biological Studies: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential effects.

Mechanism of Action

The mechanism by which N-[(2-CHLOROPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE stands out due to its complex structure, which combines multiple functional groups and a unique core

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide

InChI

InChI=1S/C21H19ClN4O2/c1-13-6-7-17-15(10-13)19-20(25-17)21(28)26(12-24-19)9-8-18(27)23-11-14-4-2-3-5-16(14)22/h2-7,10,12,25H,8-9,11H2,1H3,(H,23,27)

InChI Key

XKTLMUWUUTUFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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